molecular formula C15H19NO7 B099484 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 15430-78-1

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No. B099484
CAS RN: 15430-78-1
M. Wt: 325.31 g/mol
InChI Key: DIOIKYCIVSLRPT-KJWHEZOQSA-N
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Description

2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranoside, a compound that has been extensively studied due to its relevance in biochemical processes and synthetic chemistry. The compound is structurally related to N-acetylglucosamine (GlcNAc), which is a fundamental building block of the polysaccharide chitin and is involved in various biological functions, including cellular communication and structural integrity in bacterial cell walls .

Synthesis Analysis

The synthesis of related glycosides typically involves the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. For instance, the synthesis of phenyl 2-acetamido-2-deoxy-4-O-α-l-fucopyranosyl-β-d-glucopyranoside was achieved by reacting a protected glucopyranoside with a glycosyl bromide, followed by deacetylation and hydrogenolysis . Similarly, the synthesis of 2-acetamido-2-deoxy-5-thio-d-glucopyranose involved a series of protection, selective functional group transformations, and deprotection steps . These methods could potentially be adapted for the synthesis of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside by incorporating a formyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of glycosides like 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives is characterized by the presence of an acetamido group and a sugar moiety. The crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate revealed distorted chair conformations and specific orientations of the amide bond and exocyclic hydroxymethyl group . These structural features are crucial as they influence the physical properties and reactivity of the compound. The formyl group in 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely introduce additional electronic and steric effects, potentially affecting the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of glycosides like 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives is influenced by the substituents on the phenyl ring and the sugar moiety. The rates of hydrolysis of substituted phenyl 2-acetamido-2-deoxy-β-D-glucopyranosides have been studied, showing that electron-withdrawing groups can facilitate hydrolysis under neutral conditions . The presence of a formyl group on the phenyl ring of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely affect its hydrolytic stability and could also influence other chemical reactions, such as nucleophilic additions to the formyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycosides are determined by their molecular structure. The presence of different functional groups, such as acetamido and formyl groups, can affect properties like solubility, melting point, and reactivity. For example, the dihydrate form of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside has distinct crystallographic properties compared to its anhydrous counterpart . The introduction of a formyl group in 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely alter its physical properties, such as solubility in various solvents, and could also impact its chemical stability and reactivity profiles.

Scientific Research Applications

Metabolism and Genetic Variability

  • Studies on acetaminophen (paracetamol) metabolism highlight the importance of genetic differences in metabolic pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. These metabolic processes are crucial for understanding the bioactivity and toxicity of chemical compounds, including derivatives of 2-acetamido-2-deoxy-b-D-glucopyranosides (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Removal Strategies

  • The environmental presence of acetaminophen, a compound related to the chemical family of 2-acetamido-2-deoxy-b-D-glucopyranosides, underscores the necessity for efficient removal strategies from water. Advances in adsorptive elimination techniques, highlighting the significance of understanding the chemical behavior of similar compounds in aquatic environments, have been reviewed (C. Igwegbe et al., 2021).

Potential Therapeutic Uses

  • N-acetylcysteine, a derivative within the same broad chemical classification, has therapeutic applications ranging from acetaminophen overdose treatment to acting as an antioxidant. Its role underscores the medicinal chemistry interest in derivatives of 2-acetamido-2-deoxy-b-D-glucopyranoside for developing new therapeutic agents (G. Rushworth & I. Megson, 2014).

Chemical Synthesis and Inhibitor Development

  • Research on the synthesis of inhibitors targeting carbohydrate processing enzymes includes the development of mimetics and analogues, which are relevant for understanding the synthesis and potential applications of "2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside" in scientific research. These studies contribute to the development of novel inhibitors for therapeutic or biotechnological applications (Laura Cipolla et al., 1997).

Future Directions

Given the potential therapeutic applications of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, future research could focus on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in disease treatment .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIKYCIVSLRPT-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596399
Record name 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

CAS RN

15430-78-1
Record name 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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